molecular formula C9H8BrClO3 B13311062 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid

3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13311062
M. Wt: 279.51 g/mol
InChI Key: IQTCYOOOWTZFAG-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyl and propanoic acid groups. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The bromine and chlorine atoms can be reduced to hydrogen.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar functional groups but lacking the propanoic acid moiety.

    3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid: An oxidized derivative of the target compound.

    3-(4-Bromo-2-chlorophenyl)-2-hydroxypropane: A reduced derivative of the target compound.

Uniqueness

3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl and propanoic acid group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

IQTCYOOOWTZFAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)O

Origin of Product

United States

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